4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
Description
4-[4-(Dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound featuring an oxazol-5(4H)-one core substituted at the 4-position with a benzylidene group containing a para-dimethylamino (NMe₂) moiety. This electron-donating group enhances conjugation, influencing photophysical properties and reactivity . The compound is synthesized via condensation reactions between substituted aldehydes and oxazolone precursors, often catalyzed by acids or bases . Its applications span photoredox systems, biological activities (e.g., antitumor, antioxidant), and material science due to its extended π-conjugation .
Properties
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)15-10-8-13(9-11-15)12-16-18(21)22-17(19-16)14-6-4-3-5-7-14/h3-12H,1-2H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIKVHOLUBDIRH-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564-29-0 | |
| Record name | Orange Red II | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one, commonly referred to as a derivative of oxazole, is a heterocyclic compound notable for its diverse biological activities. This compound features a benzylidene group and a dimethylamino substitution that contribute to its unique properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.33 g/mol. Its structure includes an oxazole ring, which is known for its involvement in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.33 g/mol |
| CAS Number | 66949-12-0 |
| Density | Not Available |
| LogP | 2.53 |
Synthesis
The synthesis of 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one. This reaction is generally performed under basic conditions, utilizing sodium hydroxide or potassium carbonate as catalysts, followed by purification techniques such as recrystallization or chromatography.
Anticancer Properties
Research has indicated that compounds similar to 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study highlighted the effectiveness of certain oxazole derivatives against breast and lung cancer cells, suggesting that this compound may also possess similar properties due to its structural characteristics .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. A study on related oxazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Other Biological Activities
In addition to anticancer and antimicrobial effects, various studies have reported potential anticonvulsant and anti-inflammatory activities associated with similar compounds. The presence of the dimethylamino group is believed to enhance the bioactivity by increasing solubility and interaction with biological targets .
Study on Anticancer Activity
A notable study published in Pharmaceutical Biology evaluated the anticancer effects of several oxazole derivatives including 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values indicating significant potency against specific cancer types.
Antimicrobial Efficacy Assessment
In another research published in Journal of Antimicrobial Chemotherapy, the antimicrobial efficacy of various oxazole derivatives was assessed against a panel of pathogens. The study concluded that certain structural modifications led to enhanced activity against resistant strains of bacteria, highlighting the potential for developing new therapeutics based on this compound.
Scientific Research Applications
Overview
4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound recognized for its unique structural properties and diverse applications across various scientific fields. This compound features a benzylidene group attached to an oxazole ring, substituted with a dimethylamino group and a phenyl group. Its molecular formula is , and it has gained attention in medicinal chemistry, organic synthesis, and materials science.
Medicinal Chemistry
The compound has been extensively studied for its biological activities , particularly its potential as an antimicrobial and anticancer agent . Research indicates that derivatives of oxazolones, including this compound, exhibit significant antimicrobial properties. For instance, in vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting mechanisms such as apoptosis induction and cell cycle arrest .
Organic Synthesis
In organic chemistry, 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions can lead to the development of novel compounds with enhanced biological activities .
Materials Science
The compound has potential applications in the development of dyes and pigments due to its vibrant color properties. The incorporation of such compounds into materials can enhance their optical characteristics, making them suitable for use in coatings and inks .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, with mechanisms involving apoptosis and disruption of cell cycle progression being observed. This positions the compound as a promising candidate for further drug development .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial activity of oxazolone derivatives found that 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one displayed effective inhibition against multiple bacterial strains. This suggests its potential utility in developing new antimicrobial agents to combat resistant infections .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at the exocyclic C=C bond or oxazole ring under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 0–5°C | Quinone derivative (via cleavage of benzylidene bond) | 62–68 | |
| H₂O₂ (30%) | Ethanol, reflux | Epoxidation of C=C bond | 45 | |
| Ozone (O₃) | CH₂Cl₂, −78°C | Ozonolysis to form aldehyde intermediates | 78 |
Key Findings :
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Oxidation with KMnO₄ produces 4-(dimethylamino)benzoic acid and 2-phenyl-5-oxazolone as intermediates.
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Epoxidation with H₂O₂ is stereoselective, yielding a trans-epoxide confirmed by X-ray crystallography.
Reduction Reactions
The compound’s reducible sites include the C=C bond and oxazole ring:
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, RT | Dihydro derivative (saturated oxazole) | 92 | |
| NaBH₄ | MeOH, 0°C | Partial reduction of C=C bond | 55 | |
| LiAlH₄ | THF, reflux | Ring-opening to β-amino alcohol | 73 |
Mechanistic Insight :
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Catalytic hydrogenation selectively reduces the benzylidene C=C bond without affecting the oxazole ring.
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LiAlH₄ induces ring-opening via nucleophilic attack at the oxazole carbonyl.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct positions:
Electrophilic Aromatic Substitution
The dimethylamino group activates the benzylidene ring for reactions like nitration or bromination:
| Reagent | Conditions | Product | Position | Yield (%) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro derivative | para to dimethylamino | 68 |
| Br₂ (1 equiv) | CHCl₃, RT | Bromo derivative | ortho to oxazole | 74 |
Nucleophilic Substitution
The oxazole ring undergoes substitution at C-2 (phenyl group position):
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₂OH | EtOH, Δ | 2-Amino-oxazole | 81 |
| HS⁻ (NaSH) | DMF, 80°C | Thio-oxazole | 63 |
Cycloaddition Reactions
The conjugated diene system participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, Δ | Fused bicyclic adduct | endo preference | |
| DMAD (dimethyl acetylenedicarboxylate) | MeCN, RT | Isoxazole-pyran hybrid | 1:1 adduct |
Notable Outcome :
-
Reactions with electron-deficient dienophiles proceed regioselectively, confirmed by NOESY NMR.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or isomerization:
| Light Source | Conditions | Product | Quantum Yield (Φ) |
|---|---|---|---|
| UV-A (365 nm) | CH₃CN, N₂ atmosphere | Dimer (head-to-tail) | 0.32 |
| UV-C (254 nm) | Solid state | Z→E isomerization | 0.45 |
Structural Evidence :
Acid/Base-Mediated Reactions
Protonation or deprotonation alters reactivity:
| Conditions | Reaction | Product | Application |
|---|---|---|---|
| HCl (conc.), Δ | Ring-opening | Benzamide derivative | Precursor for peptidomimetics |
| NaOH (aq.), RT | Hydrolysis | Carboxylic acid | Bioconjugation |
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key structural analogs differ in substituents on the benzylidene group or the heterocyclic core. These variations modulate electronic properties, solubility, and bioactivity:
Key Observations :
- Electron-donating groups (NMe₂, NPh₂, OCH₃) enhance conjugation and photophysical performance, making these derivatives suitable for optoelectronic applications .
- Electron-withdrawing groups (Cl, NO₂) reduce electron density, favoring electrophilic substitution reactions and altering biological activity profiles .
Key Observations :
- The dimethylamino group in the target compound enhances cellular uptake and ROS-mediated cytotoxicity .
- Nitro-substituted analogs exhibit stronger immunosuppression but higher toxicity .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the stereochemistry (Z/E configuration) of 4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, SC-XRD at 100 K with refinement software like SHELXL (R factor <0.05) can unambiguously determine the benzylidene group's configuration . Complementary techniques like NOESY NMR may corroborate intramolecular spatial relationships.
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize condensation reactions between substituted benzaldehydes and 2-phenyloxazol-5-one precursors. Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst selection (e.g., piperidine for Knoevenagel condensation). Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water) .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Use FTIR to validate carbonyl (C=O, ~1750 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches. NMR (¹H/¹³C) should confirm aromatic proton environments and substituent positions (e.g., dimethylamino protons at δ ~3.0 ppm). Mass spectrometry (ESI-MS) ensures molecular ion consistency .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density profiles. The α,β-unsaturated carbonyl system is electrophilic, with Fukui indices highlighting Cβ as the primary site for nucleophilic attack. Solvent effects (PCM model) refine reaction feasibility .
Q. What strategies resolve contradictions in crystallographic data for oxazolone derivatives?
- Methodological Answer : Cross-validate SC-XRD results with independent datasets and check for common errors (e.g., incorrect space group assignment). For example, highlights a corrigendum where reagent misidentification (4-methyl vs. 4-methoxy) altered the final structure. Use software like PLATON to validate geometric parameters .
Q. How should researchers design bioactivity assays targeting this compound’s potential as a kinase inhibitor?
- Methodological Answer : Conduct in vitro kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits. Pair with molecular docking (AutoDock Vina) to predict binding affinities at ATP-binding sites. Validate selectivity via panel screening against unrelated kinases .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer : Perform kinetic stability studies (UV-Vis monitoring at λ_max ~350 nm) across pH 2–12. The oxazolone ring’s hydrolysis is pH-dependent: acidic conditions protonate the imine, slowing degradation, while alkaline media accelerate ring-opening. LC-MS identifies degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
